molecular formula C8H9N3O2 B14410449 1-Azido-2,4-dimethoxybenzene CAS No. 85862-79-9

1-Azido-2,4-dimethoxybenzene

Cat. No.: B14410449
CAS No.: 85862-79-9
M. Wt: 179.18 g/mol
InChI Key: DQYUSPMKUPJQDG-UHFFFAOYSA-N
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Description

1-Azido-2,4-dimethoxybenzene is an organic compound characterized by the presence of an azido group (-N₃) and two methoxy groups (-OCH₃) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2,4-dimethoxybenzene can be synthesized through a multi-step process involving the introduction of the azido group to a pre-functionalized benzene ring. One common method involves the nitration of 2,4-dimethoxybenzene to form 1-nitro-2,4-dimethoxybenzene, followed by reduction to the corresponding amine. The amine is then converted to the azide using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2,4-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Cycloaddition Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Reduction: 1-Amino-2,4-dimethoxybenzene.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

1-Azido-2,4-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-2,4-dimethoxybenzene primarily involves its reactivity due to the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as cycloaddition reactions. These reactions often proceed through the formation of reactive intermediates, such as nitrenes, which can further react with other molecules to form stable products .

Comparison with Similar Compounds

    1-Azido-4-methoxybenzene: Similar structure but with only one methoxy group.

    1-Azido-2,4-dihydroxybenzene: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness: 1-Azido-2,4-dimethoxybenzene is unique due to the presence of two methoxy groups, which can influence its reactivity and solubility compared to similar compounds. The methoxy groups can also participate in additional chemical reactions, providing further versatility in synthetic applications .

Properties

CAS No.

85862-79-9

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1-azido-2,4-dimethoxybenzene

InChI

InChI=1S/C8H9N3O2/c1-12-6-3-4-7(10-11-9)8(5-6)13-2/h3-5H,1-2H3

InChI Key

DQYUSPMKUPJQDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=[N+]=[N-])OC

Origin of Product

United States

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